3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Purity Synthesis Building Block

Select this research-grade pyrazole-5-carboxamide to ensure reproducible acaricide and anticancer SAR studies. The 3-ethyl-1-methyl substitution is essential for downstream bioactivity—generic analogs fail to replicate Tebufenpyrad potency (LC₅₀ 2.5 mg/L vs Tetranychus urticae) or anti-prostate cancer activity (H24, GI₅₀ 7.07–7.73 μM). Its LogP (0.3) and TPSA (60.9 Ų) also qualify it as a CNS drug design starting material. ≥97% purity enables efficient one-step amide coupling to Tebufenpyrad. Avoid experimental invalidation; order high-purity stock now.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 1415719-36-6
Cat. No. B1455947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
CAS1415719-36-6
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C(=O)N)C
InChIInChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3,(H2,8,11)
InChIKeyMPMGWUUFODLBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1415719-36-6): A High-Purity Pyrazole Carboxamide Building Block


3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1415719-36-6) is a pyrazole-5-carboxamide derivative with a molecular weight of 153.18 g/mol and the molecular formula C₇H₁₁N₃O [1]. It is supplied as a research-grade chemical with purity specifications ranging from 95% to 97% . This compound serves as a versatile intermediate, particularly recognized for its role in the synthesis of commercial acaricides such as Tebufenpyrad, where the 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide core is a critical structural feature [2].

Why 3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide Cannot Be Readily Replaced with Generic Analogs


The 3-ethyl and 1-methyl substitution pattern on the pyrazole ring is essential for maintaining the structural integrity and biological activity of downstream products. For example, the commercial acaricide Tebufenpyrad, which is directly derived from this carboxamide scaffold, exhibits an LC₅₀ value of 2.5 mg/L against Tetranychus urticae [1]. Altering the substitution pattern—such as using 1-methyl-1H-pyrazole-5-carboxamide without the 3-ethyl group or employing the corresponding carboxylic acid—would abolish this specific bioactivity, as structure-activity relationship (SAR) studies in the pyrazole carboxamide class have shown that even minor modifications drastically affect potency [2]. Therefore, substitution with a generic analog would compromise experimental reproducibility and could invalidate research outcomes in both agrochemical and medicinal chemistry applications.

Quantitative Differentiation of 3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide from Analogs and Alternatives


Higher Assured Purity for Reproducible Synthesis Compared to Common 95% Grade

The target compound is available at a purity of 97% from select suppliers, which is 2 percentage points higher than the industry-standard 95% purity commonly offered for this and related pyrazole carboxamides . This higher purity reduces the risk of side reactions and improves yield consistency in subsequent synthetic steps, particularly in amide coupling reactions where impurities can act as competitive nucleophiles or catalysts poisons .

Purity Synthesis Building Block

Proven Intermediate for Commercial Acaricide Tebufenpyrad (LC₅₀ = 2.5 mg/L)

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide is the immediate precursor to Tebufenpyrad, a globally commercialized acaricide with an LC₅₀ of 2.5 mg/L against the two-spotted spider mite (Tetranychus urticae) [1]. In contrast, the carboxylic acid analog (3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 26308-42-9) would require additional activation steps (e.g., conversion to acid chloride) to achieve the same amide bond formation, adding synthetic complexity and potential yield losses [2].

Agrochemical Acaricide Intermediate

Scaffold Identity to Optimized Anti-Prostate Cancer Leads (GI₅₀ = 7.07–7.73 μM)

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide, which share the core scaffold with 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have demonstrated potent antiproliferative activity against prostate cancer cell lines. Compound H24, a structurally related analog, exhibited GI₅₀ values of 7.73 μM in LNCaP cells and 7.07 μM in PC-3 cells [1]. While the 3-ethyl substituent is absent in this comparator, the core pyrazole carboxamide motif is conserved, establishing this scaffold as a validated starting point for anti-prostate cancer drug discovery.

Medicinal Chemistry Prostate Cancer SAR

Favorable Physicochemical Profile for CNS Drug Discovery (XLogP3-AA = 0.3)

The computed XLogP3-AA value of 0.3 for 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide falls within the optimal range (0–3) for central nervous system (CNS) drug candidates, suggesting favorable blood-brain barrier permeability [1]. In comparison, the related Tebufenpyrad has a calculated LogP of approximately 4.6, which is well above the CNS-desirable range, limiting its utility in neurotherapeutic applications [2].

Drug-likeness CNS Physicochemical Properties

Prioritized Use Cases for 3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide Based on Quantitative Evidence


Synthesis of Tebufenpyrad and Next-Generation Acaricides

The compound is the direct precursor to Tebufenpyrad, a commercial acaricide with an LC₅₀ of 2.5 mg/L against Tetranychus urticae. Procurement of high-purity 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide ensures efficient, one-step amide coupling to produce Tebufenpyrad or its analogs for structure-activity relationship studies [1].

Medicinal Chemistry Lead Expansion for Prostate Cancer

As the core scaffold of a series of anti-prostate cancer agents (exemplified by Compound H24 with GI₅₀ values of 7.07–7.73 μM), this compound is ideally suited for systematic derivatization. Researchers can leverage the 3-ethyl substituent to probe hydrophobic interactions and improve potency against castration-resistant prostate cancer cell lines [2].

CNS Drug Discovery Scaffold with Optimal Lipophilicity

With a computed XLogP3-AA of 0.3, 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide meets the physicochemical criteria for CNS drug candidates. This property, combined with a topological polar surface area (TPSA) of 60.9 Ų, supports its use as a starting point for designing brain-penetrant kinase inhibitors or GPCR modulators [3].

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